1-Allyl-L-proline hydrate physical and chemical properties
1-Allyl-L-proline hydrate physical and chemical properties
An In-depth Technical Guide to 1-Allyl-L-proline Hydrate for Advanced Research
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Modified Amino Acids
In the landscape of modern drug discovery and organic synthesis, the strategic modification of fundamental biological building blocks is a cornerstone of innovation. L-proline, a unique proteinogenic imino acid, has long been celebrated for its rigid cyclic structure, which imparts conformational constraint in peptides and serves as a powerful scaffold in asymmetric catalysis.[1][2] The derivatization of this scaffold opens new avenues for molecular design. This guide focuses on a specific, synthetically valuable derivative: 1-Allyl-L-proline hydrate.
The introduction of an N-allyl group transforms the proline moiety into a versatile chemical tool. The allyl group is not merely a sterically bulky substituent; it is a reactive handle amenable to a vast array of subsequent chemical transformations, including metathesis, oxidation, and palladium-catalyzed cross-coupling reactions. For the medicinal chemist, N-allyl amino acids are key precursors for building non-natural peptides with enhanced metabolic stability and resistance to proteolysis.[1][3] For the process chemist, this molecule holds potential as a modified organocatalyst.[4][5]
This document provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 1-Allyl-L-proline hydrate. It is designed for the laboratory scientist, offering not just data, but the causal logic behind experimental methodologies and the strategic context for its application in advanced research and development.
Physicochemical Properties and Molecular Identity
1-Allyl-L-proline hydrate is the hydrated, solid form of N-allylated L-proline. The presence of a water molecule in the crystal lattice is a key characteristic, influencing its stability and handling properties.[6]
Core Identification and Properties
The fundamental properties of the compound are summarized below. These data are compiled from commercial supplier specifications and are crucial for accurate experimental planning, from calculating molar equivalents to ensuring proper storage.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-1-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrate | - |
| CAS Number | 610299-77-9 (Anhydrous) | [7] |
| Molecular Formula | C₈H₁₃NO₂ · H₂O | |
| Molecular Weight | 173.21 g/mol | |
| Anhydrous MW | 155.19 g/mol | [7] |
| Appearance | Solid (typically white to off-white powder) | |
| Purity | ≥95-98% (Varies by supplier) | [7] |
| Stereochemistry | L-configuration (S) | |
| Storage Temperature | Room Temperature |
Solubility Profile
Specific solubility data for 1-Allyl-L-proline hydrate is not extensively published. However, its solubility can be reliably inferred from its parent molecule, L-proline, which is known to be highly soluble in water and polar protic solvents.[8][9]
-
Expected Solubility : High solubility in water and alcohols (methanol, ethanol) is anticipated due to the polar carboxylic acid group and the ability of the tertiary amine and carboxylate to engage in hydrogen bonding with the solvent. Moderate solubility is expected in polar aprotic solvents like DMSO. It will likely exhibit low solubility in nonpolar solvents such as hexanes or diethyl ether.
-
Causality : The N-allylation replaces a hydrogen bond donor (the N-H of proline) with a hydrophobic allyl group. This may slightly decrease its aqueous solubility compared to the parent L-proline but the dominant, highly polar zwitterionic character at neutral pH ensures it remains a polar molecule.
Acidity (pKa)
The acidity of the molecule is dictated by its single carboxylic acid functional group.
-
Predicted pKa : The pKa of the carboxylic acid group is expected to be in the range of 1.9 - 2.4 .
-
Justification : The parent L-proline has a carboxyl pKa (pKa1) of approximately 1.99.[10] The N-allyl group is an electron-donating alkyl substituent, which might slightly increase the pKa (making it a weaker acid) compared to the parent amino acid, but the effect is generally small. The secondary amine of L-proline (pKa2 ≈ 10.60) is converted to a tertiary amine in the product, which is not acidic and does not have a pKa in the typical range.[10]
Analytical and Spectroscopic Characterization
Validation of the structure and purity of 1-Allyl-L-proline hydrate is paramount. The following sections describe the expected spectroscopic signatures, which serve as a self-validating system for compound identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. While a public spectrum for this specific molecule is not available, its ¹H and ¹³C NMR spectra can be accurately predicted based on the known spectra of L-proline and standard chemical shift values for allyl groups.[11][12][13]
Predicted ¹H NMR Chemical Shifts (in D₂O)
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| Hα (pyrrolidine) | 4.1 - 4.3 | dd | The α-proton is deshielded by the adjacent nitrogen and carboxyl group. |
| Allyl -CH₂- | 3.8 - 4.0 | d | Adjacent to the nitrogen and the double bond. |
| Pyrrolidine Ring -CH₂- | 3.3 - 3.7 & 2.0 - 2.5 | m | Complex multiplets from the four non-equivalent ring protons. |
| Allyl =CH- | 5.8 - 6.0 | m | Vinylic proton, complex splitting pattern (ddt). |
| Allyl =CH₂ | 5.4 - 5.6 | m | Two non-equivalent terminal vinylic protons. |
Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Predicted δ (ppm) | Notes |
| C=O (Carboxyl) | 175 - 178 | Typical range for an amino acid carboxylate carbon.[14] |
| Allyl =CH- | 130 - 132 | Vinylic carbon.[15] |
| Allyl =CH₂ | 122 - 125 | Terminal vinylic carbon.[15] |
| Cα (Pyrrolidine) | 64 - 67 | Carbon adjacent to nitrogen and carboxyl group.[11] |
| Allyl -CH₂- | 55 - 58 | Allylic carbon attached to nitrogen. |
| Pyrrolidine Ring -CH₂- | 48 - 50 & 25 - 35 | Two distinct signals for the other ring carbons.[11] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 1-Allyl-L-proline hydrate in ~0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) if quantitative analysis is required.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The absence of an N-H proton signal (which would be present in L-proline) and the appearance of characteristic allyl group signals (2H doublet, 1H multiplet, 2H multiplet) are primary indicators of successful synthesis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Confirm the presence of 8 distinct carbon signals corresponding to the structure.
-
2D NMR (Optional but Recommended): Run a COSY experiment to confirm H-H correlations within the pyrrolidine ring and the allyl group. Run an HSQC or HMQC experiment to correlate the proton signals directly to their attached carbons, confirming the assignments made in the tables above.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to confirm the presence of key functional groups. The spectrum will be dominated by features from the carboxylate, the allyl group, and the water of hydration.[16]
Expected Key IR Absorptions (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3500 - 3200 (broad) | O-H stretch | Confirms the presence of the water of hydration. |
| 3000 - 2800 (broad) | O-H stretch | Carboxylic acid O-H. Often overlaps with C-H stretches. |
| ~3080 | =C-H stretch | Vinylic C-H of the allyl group. |
| 2980 - 2850 | C-H stretch | Aliphatic C-H from the pyrrolidine ring and allyl CH₂. |
| ~1645 | C=C stretch | Alkene double bond of the allyl group. |
| 1720 - 1690 | C=O stretch | Protonated carboxylic acid. |
| 1630 - 1550 (strong) | C=O stretch (asymmetric) | Carboxylate anion (zwitterionic form). |
| 1420 - 1380 (strong) | C=O stretch (symmetric) | Carboxylate anion (zwitterionic form). |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
-
Expected Ionization: In positive ion mode ESI-MS, the expected molecular ion would be [M+H]⁺, where M is the anhydrous molecule.
-
Expected m/z:
-
[M+H]⁺: 156.09 (Calculated for C₈H₁₄NO₂⁺)
-
[M+Na]⁺: 178.08 (Calculated for C₈H₁₃NNaO₂⁺)
-
-
Fragmentation: Tandem MS (MS/MS) of proline-containing molecules can be complex. A characteristic fragmentation pathway involves the loss of CO₂ (44 Da) or H₂O (18 Da) from the parent ion.[17][18]
Visualization: Key Structural Features for Analysis
The following diagram highlights the key protons and carbons whose signals are critical for spectroscopic confirmation of the molecule's identity.
Caption: Key proton groups on 1-Allyl-L-proline for NMR assignment.
Synthesis and Reactivity
The synthesis of 1-Allyl-L-proline typically involves the direct N-alkylation of L-proline. The choice of solvent, base, and allylating agent is critical for achieving good yield and preventing side reactions.
Synthetic Workflow
A common and effective method for N-allylation is the reaction of L-proline with an allyl halide (e.g., allyl bromide) in the presence of a base. The workflow involves reaction, workup, and purification.
Caption: General workflow for the synthesis and purification of 1-Allyl-L-proline.
Experimental Protocol: Synthesis of 1-Allyl-L-proline Hydrate
This protocol is a representative procedure based on standard methods for the N-alkylation of amino acids.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a 1:1 mixture of methanol and water.
-
Reaction: Cool the flask in an ice bath. Slowly add allyl bromide (1.2 eq) dropwise to the stirring solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the L-proline starting material.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by adding 1M HCl. The isoelectric point of proline is ~6.3, and acidification ensures the product is in its less water-soluble free-acid form for extraction.[10]
-
Extraction: Transfer the acidified solution to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography to yield the final pure 1-Allyl-L-proline, which will crystallize as the hydrate from aqueous media.
Applications in Research and Drug Development
The true value of 1-Allyl-L-proline hydrate lies in its application as a versatile building block for more complex molecules, particularly in the pharmaceutical sector.[19]
Chiral Building Block for Non-Natural Peptides
The incorporation of N-alkylated amino acids like 1-Allyl-L-proline into peptide chains is a proven strategy to enhance pharmacological properties.[1][20]
-
Increased Proteolytic Stability: The tertiary amide bond formed by N-allylproline is resistant to cleavage by many common proteases, increasing the in-vivo half-life of peptide-based drugs.
-
Conformational Constraint: The rigid proline ring, combined with the N-allyl group, can be used to lock a peptide backbone into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Further Derivatization: The terminal double bond of the allyl group serves as a chemical handle for downstream modifications. This allows for the attachment of imaging agents, PEG chains (PASylation), or other functional moieties after the main peptide has been synthesized.[21]
Caption: Role of 1-Allyl-L-proline as a functional building block in drug development.
Organocatalysis
L-proline is a renowned organocatalyst for reactions like aldol and Mannich condensations.[22] N-substituted prolines are frequently investigated to tune the catalyst's solubility, steric environment, and electronic properties. 1-Allyl-L-proline can be explored as a catalyst in various organic transformations, with the allyl group potentially influencing the stereochemical outcome of the reaction.
Handling, Storage, and Safety
-
Storage: Store at room temperature in a tightly sealed container to prevent excess moisture uptake or dehydration.
-
Handling: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Safety: While specific toxicity data is not available, it should be treated as a potentially harmful chemical. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
References
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Pellizzoni, V., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2769. [Link]
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Adesina, A. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4478. [Link]
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Kim, H., & Lee, D. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6296-6300. [Link]
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Kumar, R., et al. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Chemical Science, 13(4), 1056-1062. [Link]
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Wang, C., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 735639. [Link]
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Wang, X., et al. (2019). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. Journal of Chemical & Engineering Data, 65(1), 168-177. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved March 23, 2026, from [Link]
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Prell, J. S. (2023). Proline/Alanine Tails as Ionization Enhancement Tags in Native Mass Spectrometry. ASMS 2023. [Link]
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Yadav, J., et al. (2020). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. ResearchGate. [Link]
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